Mastoparan acetate

Description

Introduction to Mastoparan Acetate

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

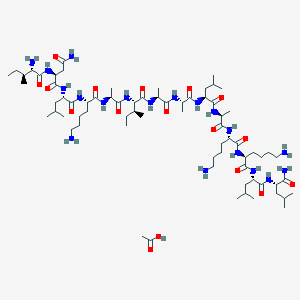

This compound is formally identified by the molecular formula C₆₉H₁₂₈N₁₈O₁₇ , with a molecular weight of 1,481.9 g/mol . The acetate designation refers to its salt form, where the peptide’s free base (CAS 145854-59-7) is paired with acetic acid as a counterion. Systematic IUPAC nomenclature for the compound is L-isoleucyl-L-asparagyl-L-leucyl-L-lysyl-L-alanyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-alanyl-L-leucyl-L-leucinamide acetic acid , reflecting its linear 14-residue peptide backbone . Alternative nomenclature includes designations such as Mas7 acetate and AKOS040763899 , though these are primarily catalog identifiers rather than structural descriptors .

The peptide’s primary structure corresponds to the sequence Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH₂ , with the C-terminal amidation playing a critical role in stabilizing its bioactive conformation . This compound’s salt form enhances solubility in aqueous buffers while preserving the peptide’s intrinsic cationic charge distribution, a feature central to its membrane interactions.

Primary Sequence and Post-Translational Modifications

The primary sequence of this compound is distinguished by a repeating (Ala/Leu)-X-X-Lys motif, creating alternating hydrophobic and cationic regions. Positional analysis reveals:

- Hydrophobic residues : Isoleucine (positions 1, 13), leucine (positions 3, 6, 9, 14), and alanine (positions 5, 7, 8, 10) form a nonpolar face.

- Cationic residues : Lysine (positions 4, 11, 12) and asparagine (position 2) contribute to the polar face .

Notably, this compound lacks classical post-translational modifications such as phosphorylation or glycosylation. The absence of disulfide bonds or cyclic structures underscores its reliance on secondary structural motifs—particularly α-helices—for functional activity. The C-terminal amidation, a common feature in venom peptides, reduces electrostatic repulsion and enhances membrane penetration efficiency .

Amphipathic α-Helical Conformation in Lipid Environments

In aqueous solutions, this compound adopts a disordered coil conformation. However, upon encountering lipid membranes, it undergoes a dramatic structural transition to an amphipathic α-helix spanning residues 3–14 . Circular dichroism (CD) studies in phosphatidylserine/phosphatidylcholine vesicles demonstrate a helical content exceeding 70% in membrane-bound states . This conformational shift is driven by:

- Hydrophobic interactions : Leucine and isoleucine sidechains embed into the lipid acyl chains.

- Electrostatic interactions : Lysine residues coordinate with anionic phospholipid headgroups, particularly phosphatidylglycerol .

The resultant amphipathic helix exhibits a hydrophobic moment ($$ \mu_H $$) of ~0.5, calculated using the Eisenberg scale, which optimizes its orientation at the membrane-water interface . Molecular dynamics simulations reveal that the helix tilts at approximately 30° relative to the bilayer normal, enabling simultaneous interactions with lipid headgroups and the hydrocarbon core . This tilted insertion facilitates the formation of transient pores, as observed in black lipid membrane experiments where this compound increases Ca²⁺ conductance by >200% .

The helix’s amphipathicity also enables lipid flip-flop acceleration. Fluorescence quenching assays using NBD-labeled lipids demonstrate that this compound induces transbilayer lipid movement at rates up to 10³-fold faster than baseline, coupled with peptide translocation to the inner membrane leaflet . This dual action—pore formation and lipid scrambling—suggests a “carpet” mechanism, where accumulated peptides destabilize membrane integrity through charge-mediated lipid displacement .

Structural studies via nuclear magnetic resonance (NMR) in dodecylphosphocholine micelles resolve the helix as comprising two distinct segments:

- N-terminal segment (residues 1–4) : Flexible and solvent-exposed.

- Core helix (residues 5–14) : Rigid and deeply embedded, with lysine sidechains forming salt bridges to phosphate groups .

Properties

Molecular Formula |

C72H135N19O17 |

|---|---|

Molecular Weight |

1539.0 g/mol |

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C70H131N19O15.C2H4O2/c1-17-40(11)55(75)69(103)88-53(35-54(74)90)68(102)87-51(33-38(7)8)66(100)83-46(25-19-22-28-71)62(96)78-45(16)61(95)89-56(41(12)18-2)70(104)80-42(13)58(92)77-43(14)60(94)85-50(32-37(5)6)65(99)79-44(15)59(93)81-47(26-20-23-29-72)63(97)82-48(27-21-24-30-73)64(98)86-52(34-39(9)10)67(101)84-49(57(76)91)31-36(3)4;1-2(3)4/h36-53,55-56H,17-35,71-73,75H2,1-16H3,(H2,74,90)(H2,76,91)(H,77,92)(H,78,96)(H,79,99)(H,80,104)(H,81,93)(H,82,97)(H,83,100)(H,84,101)(H,85,94)(H,86,98)(H,87,102)(H,88,103)(H,89,95);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,55-,56-;/m0./s1 |

InChI Key |

PRXFVLMYUBLQME-UVXXMCETSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Column Selection and Mobile Phase

Phenomenex C-5 or C-18 columns (4.6 × 150 mm, 5 µm) are commonly used with gradients of acetonitrile (ACN) and 0.08% TFA in water. For example, a linear gradient from 10% to 60% ACN over 30 minutes at 1 mL/min effectively resolves mastoparan from impurities. Preparative-scale purification employs larger columns (40 × 250 mm, 10 µm) with flow rates up to 25 mL/min.

Solvent Precipitation

To remove residual reagents or truncated peptides, ethanol precipitation is employed. Crude peptide solutions are mixed with 96% ethanol (2:1 v/v), cooled to 4°C, and centrifuged at 18,000× g. This step is particularly critical for removing serum proteins in stability studies.

Table 2: HPLC Purification Parameters

| Column Type | Gradient Profile | Flow Rate | Purity Achieved | Citation |

|---|---|---|---|---|

| Phenomenex C-5 | 10–60% ACN in 30 min | 1 mL/min | >95% | |

| Reprosil 100 C-18 | 20–80% ACN in 40 min | 25 mL/min | >98% |

Characterization and Quality Control

Post-purification characterization ensures structural integrity and bioactivity.

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms molecular weight. For mastoparan (MW: 1,619.1 Da), the observed m/z aligns with theoretical values within 0.1% error. Cyclic analogs like cMP-C show a mass shift corresponding to disulfide bond formation.

Analytical HPLC

Purity is quantified using analytical HPLC with UV detection at 220 nm. A single symmetrical peak indicates homogeneity, while shoulder peaks suggest impurities or degradation products.

Fluorescence Anisotropy

Membrane interaction studies employ fluorescence probes (e.g., DPH, TMA-DPH) to assess mastoparan’s ability to permeabilize lipid bilayers. Anisotropy values (⟨r⟩) decrease dose-dependently, reflecting increased membrane fluidity.

Structural Modifications and Analogs

To enhance therapeutic potential, researchers have engineered mastoparan analogs:

[I⁵, R⁸] Mastoparan

Substituting alanine with isoleucine (position 5) and arginine (position 8) reduces hemolytic activity while retaining antimicrobial efficacy. This analog exhibits a 50% reduction in cytotoxicity compared to the parent peptide.

Cyclic Analog (cMP-C)

Introducing cysteine residues at both termini and oxidative folding yields a cyclic structure with improved protease resistance. cMP-C retains 80% activity after 24-hour incubation in serum, versus 20% for linear MP-C.

Cell-Penetrating Hybrids

Fusion with HIV-1 TAT-derived sequences (e.g., RKKRRQRRR) enhances cellular uptake. The hybrid peptide tMP-C shows 10-fold higher intracellular accumulation in cancer cells.

Challenges and Optimization Strategies

Despite advances, mastoparan synthesis faces hurdles:

Aggregation During SPPS

Hydrophobic segments (e.g., ALA⁶–ALA⁹) promote aggregation, reducing coupling efficiency. Strategies include:

Chemical Reactions Analysis

Types of Reactions: Mastoparan acetate primarily undergoes interactions with cell membranes, leading to various biological effects. It can induce exocytosis in mast cells, platelets, and chromaffin cells, resulting in the release of histamine, serotonin, and catecholamines . Additionally, it can stimulate GTPase activity in G proteins, enhancing GTP binding and turnover .

Common Reagents and Conditions: The peptide’s interactions with cell membranes are facilitated by its amphipathic nature, allowing it to insert into lipid bilayers. This insertion is often studied using circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) to observe conformational changes .

Major Products Formed: The primary products of this compound’s interactions are the various signaling molecules released from cells, such as histamine and serotonin .

Scientific Research Applications

Mastoparan acetate has a wide range of scientific research applications:

Mechanism of Action

Mastoparan acetate exerts its effects by interacting with cell membranes and G proteins. It stimulates GTPase activity, leading to increased GTP turnover and enhanced signaling. This interaction results in the release of various signaling molecules, such as histamine and serotonin, from cells . The peptide’s amphipathic α-helical structure is crucial for its ability to insert into lipid bilayers and disrupt membrane integrity .

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key features of Mastoparan acetate and related peptides:

Mechanistic Differences

Calcium Signaling

- This compound induces calcium spiking in plant root hairs (e.g., Medicago truncatula) and animal cells, bypassing upstream receptors like NOD FACTOR PERCEPTION and DMI1 in plants . Its effects are inhibited by cyclopiazonic acid (CPA) and n-butanol, suggesting shared pathways with Nod factor-induced signaling .

- Melittin primarily increases cytosolic calcium via membrane permeabilization rather than G-protein coupling, leading to nonspecific cytotoxicity .

- Mas17 , an inactive analog, fails to activate calcium signals but competes with mastoparan for membrane binding, highlighting the importance of G-protein interaction in calcium modulation .

Antimicrobial Activity

- This compound requires MRGPRX2-mediated MC degranulation to clear Staphylococcus aureus infections, as its direct antibacterial activity is weak .

- In contrast, Melittin and Peceleganan directly disrupt bacterial membranes, independent of immune cell activation .

G-Protein Modulation

- This compound activates Gi/o proteins, influencing TLR4 and TLR2 signaling in macrophages .

- PTx (Pertussis toxin) inhibits Gi proteins, whereas mastoparan’s effects are context-dependent, sometimes conflicting with TLR2 ligand responses .

Research Findings and Controversies

- Plant vs. Animal Systems : this compound triggers nuclear-restricted calcium spikes in plants (via DMI3/CCaMK) but causes global calcium increases in animal cells .

- Structural Determinants : Substituting hydrophobic residues (e.g., Ala to Lys) in Mastoparan reduces membrane binding but enhances G-protein specificity .

Biological Activity

Mastoparan acetate is a cationic and amphipathic tetradecapeptide derived from wasp venom, primarily known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and hemolytic properties, supported by data tables and relevant research findings.

Overview of this compound

This compound is characterized by its ability to interact with various biological membranes, leading to significant pharmacological effects. It exhibits potent antimicrobial activity against a range of pathogens, including multidrug-resistant strains, and shows potential in anticancer applications. However, its hemolytic activity poses challenges for therapeutic use.

Antimicrobial Activity

This compound has been shown to possess broad-spectrum antimicrobial properties. Its mechanism involves disruption of microbial membranes, leading to cell lysis. The following table summarizes key findings related to its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2 μg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 1 - 4 μg/mL | Effective against Gram-negative bacteria |

| Acinetobacter baumannii | 0.1 μg/mL | Active against multidrug-resistant strains |

Mastoparan's effectiveness against Acinetobacter baumannii highlights its potential as a therapeutic agent in treating nosocomial infections . Studies indicate that effective concentrations for antimicrobial activity are often in the micromolar range, making mastoparan a promising candidate for drug development .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound and its analogs. The compound has been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and disruption of cellular signaling pathways. The following table outlines the observed effects on different cancer cell lines:

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5 - 10 | Induction of apoptosis |

| MCF-7 (breast cancer) | 8 - 12 | Cell cycle arrest |

| A549 (lung cancer) | 6 - 15 | Inhibition of proliferation |

The design of mastoparan analogs has also been investigated to enhance stability and reduce side effects while maintaining or improving anticancer efficacy . For instance, cyclized variants showed longer half-lives but exhibited higher hemolytic activity, indicating a need for careful optimization in drug design .

Hemolytic Activity

Despite its therapeutic potential, this compound is associated with significant hemolytic activity. This property arises from its ability to disrupt erythrocyte membranes, which limits its clinical applications. The following table presents findings on hemolytic activity compared to antimicrobial efficacy:

| Peptide Variant | Hemolytic Activity (%) | Antimicrobial Efficacy |

|---|---|---|

| Mastoparan-A | 20 - 30 | High |

| Cyclized Mastoparan-C | 40 - 50 | Moderate |

| Tat-linked Mastoparan-C | 15 - 25 | High |

The relationship between hemolytic activity and membrane interaction underscores the importance of structural modifications in developing safer peptide-based therapeutics .

Case Studies

- Resistance Mechanisms : A study demonstrated that mastoparan-AF effectively compromised Acinetobacter baumannii at low dosages, highlighting its potential against resistant strains .

- Peptide Design : Research into cyclization and N-terminal modifications showed promise in enhancing the stability and membrane permeability of mastoparan analogs while also revealing the trade-offs between potency and toxicity .

Q & A

Q. What standardized assays are recommended for evaluating the pore-forming activity of mastoparan acetate in lipid bilayer systems?

this compound's pore-forming activity is typically assessed using planar lipid bilayer electrophysiology or vesicle leakage assays. For planar lipid bilayers, prepare a 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) membrane and apply this compound (0.1–10 µM) under voltage-clamp conditions to measure current fluctuations indicative of pore formation . In vesicle leakage assays, encapsulate a fluorescent dye (e.g., calcein) within liposomes and monitor fluorescence increase upon this compound-induced membrane disruption. Normalize data to 100% leakage using Triton X-100 as a control .

Q. How can researchers ensure reproducibility in this compound’s hemolytic activity assays?

Standardize erythrocyte sources (e.g., fresh human or murine RBCs), pre-wash cells in isotonic buffer (PBS, pH 7.4), and use a fixed hematocrit (e.g., 2% v/v). Incubate this compound (1–50 µg/mL) with RBCs at 37°C for 30–60 minutes, then centrifuge to quantify hemoglobin release spectrophotometrically at 540 nm. Include negative (buffer-only) and positive (0.1% Triton X-100) controls. Report results as % hemolysis relative to positive control, with triplicate technical replicates .

Q. What chromatographic methods are optimal for purity assessment of this compound?

Use reverse-phase HPLC with a C18 column (5 µm, 4.6 × 250 mm) and a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 min). Detect purity at 220 nm and confirm via mass spectrometry (MALDI-TOF or ESI-MS) to verify molecular weight (~1.6 kDa) and absence of truncated peptides .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity in cancer vs. normal cells be systematically resolved?

Design a comparative study using matched cancer/normal cell pairs (e.g., MCF-7 vs. MCF-10A). Treat cells with this compound (1–100 µM) for 24–72 hours and assess viability via ATP-based assays (e.g., CellTiter-Glo) and apoptosis markers (Annexin V/PI). Control for batch-to-batch peptide variability by characterizing each lot via circular dichroism (CD) to confirm α-helical structure, which correlates with bioactivity . Analyze dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values and selectivity indices.

Q. What experimental frameworks are suitable for probing this compound’s interaction with G-protein subunits?

Employ surface plasmon resonance (SPR) with immobilized Gαi/o subunits. Inject this compound (0.1–100 µM) in HBS-EP buffer (pH 7.4) and monitor binding kinetics (ka, kd) in real-time. Validate functional inhibition via GTPγS binding assays: incubate this compound with Gαi/o (10 nM) and [³⁵S]GTPγS (0.1 µCi), then quantify radioactivity retained on nitrocellulose filters. Compare results to pertussis toxin-treated controls to confirm specificity .

Q. How should researchers design in vivo studies to evaluate this compound’s immunomodulatory effects without inducing systemic toxicity?

Use a murine model (e.g., C57BL/6) with subcutaneous or intraperitoneal administration (0.1–5 mg/kg). Pre-screen doses via acute toxicity studies (72-hour observation). For immunomodulation, measure cytokine profiles (IL-6, TNF-α) via ELISA in serum 6–24 hours post-injection. Include flow cytometry of splenocytes to assess lymphocyte subsets (CD4+/CD8+ ratios). Use factorial design to test interactions with adjuvants (e.g., alum), blocking confounding variables like endotoxin contamination via Limulus amebocyte lysate (LAL) assays .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in multi-parametric studies?

Apply multivariate ANOVA (MANOVA) to datasets combining viability, apoptosis, and cytokine data. Use post-hoc corrections (e.g., Bonferroni) for multiple comparisons. For time-course experiments, mixed-effects models account for repeated measures. Report effect sizes (Cohen’s d or η²) to quantify biological significance beyond p-values .

Q. How can structural-activity relationship (SAR) studies be optimized for this compound analogs?

Synthesize analogs with systematic substitutions (e.g., D-amino acids at positions 7 and 14) and characterize via CD spectroscopy and molecular dynamics simulations (e.g., GROMACS). Test analogs in parallel functional assays (hemolysis, pore formation). Use principal component analysis (PCA) to correlate structural features (e.g., helicity, hydrophobicity) with bioactivity .

Data Contradiction & Validation

Q. What strategies mitigate discrepancies in this compound’s reported antimicrobial spectra across studies?

Standardize microbial strains (ATCC sources), growth phases (mid-log phase), and culture media (Mueller-Hinton broth). Use microdilution assays with 96-well plates, reporting MICs as the lowest concentration inhibiting visible growth after 18–24 hours. Include quality control strains (e.g., S. aureus ATCC 29213) and validate via time-kill kinetics. Address solvent effects by ensuring ≤1% DMSO in final solutions .

Q. How should researchers validate this compound’s mitochondrial targeting in live-cell imaging?

Co-stain cells with MitoTracker Red (100 nM) and this compound conjugated to FITC (1 µM). Acquire confocal images at 488/543 nm excitation and quantify colocalization via Pearson’s coefficient (ImageJ). Confirm mitochondrial depolarization via JC-1 assay: compare red/green fluorescence ratios pre/post treatment. Use cyclosporine A (2 µM) as a negative control to block mitochondrial permeability transition pores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.